4-(4-Methylpyrimidin-2-yl)phenol
Description
4-(4-Methylpyrimidin-2-yl)phenol is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methyl group at the 4-position and a phenolic hydroxyl group at the para position of the benzene ring. Pyrimidine derivatives are widely studied for their electronic, optical, and biological properties due to their conjugated π-system and ability to participate in hydrogen bonding.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(4-methylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c1-8-6-7-12-11(13-8)9-2-4-10(14)5-3-9/h2-7,14H,1H3 |
InChI Key |
FLKJUTDSSZUHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyrimidin-2-yl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated pyrimidine with a phenol derivative. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete substitution .
Industrial Production Methods
On an industrial scale, the production of 4-(4-Methylpyrimidin-2-yl)phenol may involve the use of advanced catalytic processes to enhance yield and purity. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate the coupling of the pyrimidine and phenol moieties .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyrimidin-2-yl)phenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated or nitro-substituted phenols
Scientific Research Applications
4-(4-Methylpyrimidin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s pyrimidine moiety makes it useful in the study of nucleic acids and their analogs.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyrimidin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
This compound shares a phenolic moiety but replaces the pyrimidine ring with an imidazole core. Key comparisons include:
Key Differences :
- The imidazole derivative exhibits stronger NLO properties due to extended π-conjugation and dipolar excited states, whereas the pyrimidine analog may prioritize stability over optical performance .
- The methyl group in 4-(4-Methylpyrimidin-2-yl)phenol could enhance steric hindrance, affecting solubility and reactivity compared to the phenyl-substituted imidazole compound .
Pyrimidine Derivatives with Sulfonamide and Azido Groups
Compounds like 4-[4-(4-methylpiperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine () and 2-(2-amino-5-azido-6-phenylpyrimidin-4-yl)-4-methylphenol () highlight the versatility of pyrimidine chemistry:
- Synthesis: Both derivatives are synthesized via reflux with guanidine or azide precursors, suggesting that 4-(4-Methylpyrimidin-2-yl)phenol could be prepared under similar conditions .
- Functional Groups: Sulfonamide and azido groups introduce distinct electronic effects. For example, sulfonamides enhance hydrogen-bonding capacity, which may be less pronounced in the methylpyrimidine-phenol compound .
- Biological Activity: Sulfamerazine-containing pyrimidines show antimicrobial and antiviral activity (), implying that 4-(4-Methylpyrimidin-2-yl)phenol might also have unexplored bioactivity .
Amino-Substituted Pyrimidine-Phenol Derivatives
The compound Phenol, 2-(2-amino-6-methyl-4-pyrimidinyl)-4-(2-amino-4-pyrimidinyl) (CAS 477726-81-1, ) demonstrates the impact of amino groups:
- Hydrogen Bonding: Additional amino groups enhance intermolecular interactions, which could improve crystallinity but reduce solubility relative to the methyl analog .
Structural and Electronic Analysis
Theoretical Insights
- DFT Calculations: For 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol, B3LYP/6-31G+(d,p) computations revealed a dipole moment of 5.8 Debye and hyperpolarizability (γ) of 2.89 ×10⁻⁶ cm²/W, critical for NLO performance . Similar studies on 4-(4-Methylpyrimidin-2-yl)phenol would likely show lower γ due to reduced conjugation.
- HOMO-LUMO : The imidazole derivative’s low gap (3.2 eV) facilitates electron mobility, whereas the methylpyrimidine’s saturated structure may increase the gap, limiting ICT (intramolecular charge transfer) .
Hydrogen Bonding and Crystal Packing
Biological Activity
Overview
4-(4-Methylpyrimidin-2-yl)phenol, a compound of interest in medicinal chemistry, has demonstrated a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H10N2O
- Molecular Weight : 198.21 g/mol
- CAS Number : 28524-59-6
Antimicrobial Activity
Research indicates that 4-(4-Methylpyrimidin-2-yl)phenol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
Several studies have highlighted the anticancer activity of this compound. In vitro assays have demonstrated that 4-(4-Methylpyrimidin-2-yl)phenol can induce apoptosis in cancer cell lines. For instance, it has been tested against glioblastoma and colorectal cancer cells, showing potent cytotoxic effects. The compound's ability to modulate cell cycle progression and apoptosis pathways is crucial for its anticancer efficacy.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.
The biological activity of 4-(4-Methylpyrimidin-2-yl)phenol is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in microbial metabolism and inflammatory processes.
- Cell Cycle Regulation : It influences cell cycle checkpoints, particularly affecting G1 phase progression, which is essential for cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial effects of 4-(4-Methylpyrimidin-2-yl)phenol against resistant strains of Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, demonstrating effectiveness comparable to traditional antibiotics.
Study 2: Anticancer Activity
In a recent Cancer Research publication, researchers evaluated the effects of 4-(4-Methylpyrimidin-2-yl)phenol on human glioblastoma cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating strong potential as an anticancer agent.
Study 3: Anti-inflammatory Properties
A study focused on COX inhibition revealed that this compound could inhibit COX-2 activity with an IC50 value of 5 µM. This suggests that it may serve as a lead compound for developing anti-inflammatory drugs.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
